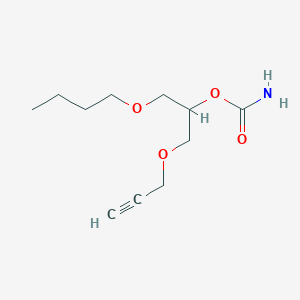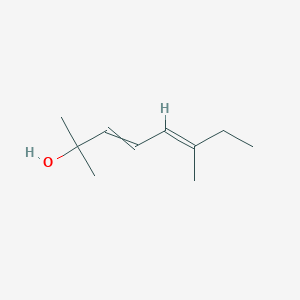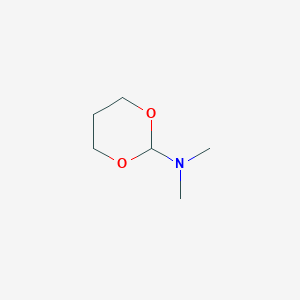
Naphtho(3,2,1-kl)xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic compound characterized by its fused ring structure, which includes both naphthalene and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho(3,2,1-kl)xanthene can be synthesized through multicomponent reactions involving 2-naphthol, aromatic aldehydes, and other reagents. One common method involves the condensation of 2-naphthol with aldehydes in the presence of acid catalysts such as silica-supported perchloric acid or aluminum hydrogen sulfate . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions is favored to enhance yield and reduce environmental impact. Advanced techniques such as microwave-assisted synthesis may also be utilized to improve reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: Naphtho(3,2,1-kl)xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.
Major Products:
Scientific Research Applications
Naphtho(3,2,1-kl)xanthene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: this compound-based dyes and pigments are used in various industrial applications due to their vibrant colors and stability
Mechanism of Action
The mechanism of action of Naphtho(3,2,1-kl)xanthene and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, certain derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s ability to modulate key signaling pathways, such as PI3K/Akt and MAPK, is also of significant interest in cancer research .
Comparison with Similar Compounds
Xanthene: Shares the xanthene moiety but lacks the naphthalene ring.
Naphthalene: Contains the naphthalene ring but lacks the xanthene structure.
Xanthone: A related compound with a similar fused ring structure but different functional groups.
Uniqueness: Naphtho(3,2,1-kl)xanthene is unique due to its combined naphthalene and xanthene moieties, which confer distinct chemical properties and reactivity. This dual structure allows for a broader range of chemical transformations and applications compared to its individual components .
Properties
IUPAC Name |
8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJWSOIRGXSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940837 |
Source


|
| Record name | Naphtho[3,2,1-kl]xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-16-5 |
Source


|
| Record name | Naphtho(3,2,1-kl)xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[3,2,1-kl]xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)


![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)









